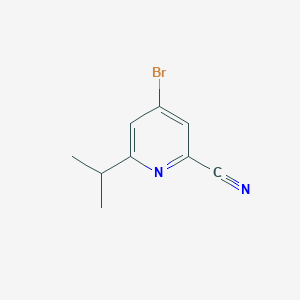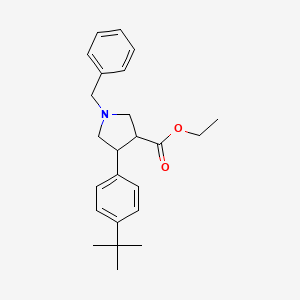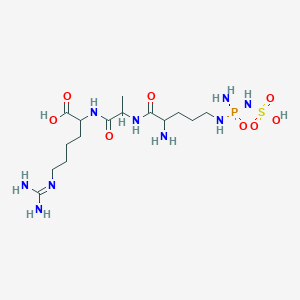
(2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)phosphoryl)amino)pentanamido)propanamido)-6-guanidinohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)fosforil)amino)pentanamido)propanamido)-6-guanidinohexanoico es un compuesto orgánico complejo con un potencial significativo en diversos campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos amino y guanidino, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)fosforil)amino)pentanamido)propanamido)-6-guanidinohexanoico típicamente implica técnicas de síntesis orgánica de varios pasos. El proceso comienza con la preparación de los precursores de aminoácidos, seguido de la adición secuencial de grupos funcionales bajo condiciones controladas. Los reactivos comunes utilizados en estas reacciones incluyen grupos protectores para evitar reacciones secundarias no deseadas y catalizadores para mejorar la eficiencia de la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos garantizan un alto rendimiento y pureza del producto final. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de cada paso de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)fosforil)amino)pentanamido)propanamido)-6-guanidinohexanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos bajo condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y disolventes que facilitan las transformaciones deseadas. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para garantizar el resultado deseado.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, el ácido (2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)fosforil)amino)pentanamido)propanamido)-6-guanidinohexanoico se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En biología, este compuesto se estudia por su posible papel en los procesos celulares. Sus múltiples grupos amino y guanidino lo convierten en un candidato para interacciones con proteínas y ácidos nucleicos, lo que podría influir en las vías de señalización celular y la expresión génica.
Medicina
En medicina, se investiga el ácido (2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)fosforil)amino)pentanamido)propanamido)-6-guanidinohexanoico por su potencial terapéutico. Su capacidad para interactuar con moléculas biológicas sugiere que podría utilizarse en el desarrollo de nuevos fármacos para el tratamiento de diversas enfermedades.
Industria
En la industria, este compuesto se utiliza en la producción de productos químicos especiales y materiales avanzados. Sus propiedades únicas lo hacen valioso para aplicaciones en recubrimientos, adhesivos y otros materiales de alto rendimiento.
Mecanismo De Acción
El mecanismo de acción del ácido (2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)fosforil)amino)pentanamido)propanamido)-6-guanidinohexanoico implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos celulares. Los múltiples grupos funcionales del compuesto le permiten formar enlaces de hidrógeno, interacciones iónicas y enlaces covalentes con sus dianas, modulando su actividad e influyendo en las vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (2S)-2-Amino-5-guanidinopentanoico: Este compuesto comparte el grupo guanidino pero carece de los grupos amino y sulfoamino adicionales.
Ácido (2S)-2-Amino-3-guanidinopropanoico: Similar en estructura pero con menos grupos funcionales, lo que lo hace menos versátil en sus aplicaciones.
Unicidad
El ácido (2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)fosforil)amino)pentanamido)propanamido)-6-guanidinohexanoico es único debido a su compleja estructura, que proporciona múltiples sitios para la modificación química y la interacción con moléculas biológicas. Esta complejidad lo convierte en una herramienta valiosa para los investigadores en diversos campos, ofreciendo oportunidades para el desarrollo de nuevos materiales, fármacos y productos industriales.
Propiedades
IUPAC Name |
2-[2-[[2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoylamino]-6-(diaminomethylideneamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N9O8PS/c1-9(12(25)23-11(14(27)28)6-2-3-7-20-15(17)18)22-13(26)10(16)5-4-8-21-33(19,29)24-34(30,31)32/h9-11H,2-8,16H2,1H3,(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)(H,30,31,32)(H4,19,21,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAOSMKOZCCWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34N9O8PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
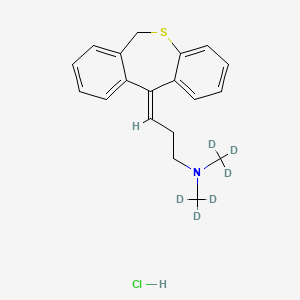
![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)
![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)

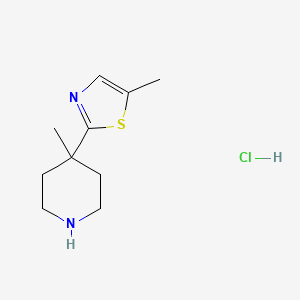
![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)
![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)

![N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303012.png)

